(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol
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Overview
Description
(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol is a chemical compound with the molecular formula C16H14N2O3 and a molecular weight of 282.3 g/mol . This compound features a nitro group attached to an indole ring, which is further connected to a phenylmethanol moiety. The presence of the indole ring makes it a significant compound in various chemical and biological research fields.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol typically involves the Fischer indole synthesis method. This method uses an optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid to yield the corresponding tricyclic indole . The reaction conditions include:
Reagents: Cyclohexanone, phenylhydrazine hydrochloride, methanesulfonic acid.
Solvent: Methanol.
Temperature: Reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of (4-((6-Nitro-1H-indol-1-yl)methyl)benzaldehyde or (4-((6-Nitro-1H-indol-1-yl)methyl)benzoic acid).
Reduction: Formation of (4-((6-Amino-1H-indol-1-yl)methyl)phenyl)methanol.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-2-ylmethylidene)-4-methoxyaniline
- 4,6-Dimethoxy-3-methyl-2,7-bis[(phenyl-imino)methyl]indole
- 2-(Phenyl-N-oxidoiminomethyl)-3-phenylaminoindole
Uniqueness
(4-((6-Nitro-1H-indol-1-yl)methyl)phenyl)methanol is unique due to its specific substitution pattern on the indole ring and the presence of both a nitro group and a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(6-nitroindol-1-yl)methyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-11-13-3-1-12(2-4-13)10-17-8-7-14-5-6-15(18(20)21)9-16(14)17/h1-9,19H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXXNVGBLHJCJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)CO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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